2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-(benzyloxy)ethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 60°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, solvents like THF or toluene.
Conditions: Mild temperatures (50-80°C), inert atmosphere (nitrogen or argon).
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Hydroboration: Produces organoboranes.
Oxidation: Produces phenols.
Scientific Research Applications
2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential in developing new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-{4-[2-(Benzyloxy)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its benzyloxyethoxy group enhances solubility and facilitates its use in various organic reactions, making it a preferred choice in synthetic chemistry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO4/c1-20(2)21(3,4)26-22(25-20)18-10-12-19(13-11-18)24-15-14-23-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMSLGJWAZNELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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